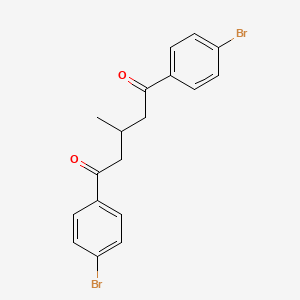
1,5-Bis(4-bromophenyl)-3-methylpentane-1,5-dione
Vue d'ensemble
Description
1,5-Bis(4-bromophenyl)-3-methylpentane-1,5-dione is an organic compound characterized by the presence of two bromophenyl groups attached to a pentane-1,5-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-bromophenyl)-3-methylpentane-1,5-dione typically involves the condensation of 4-bromoacetophenone with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 4-bromoacetophenone reacts with 3-methylpentane-1,5-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(4-bromophenyl)-3-methylpentane-1,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Applications De Recherche Scientifique
1,5-Bis(4-bromophenyl)-3-methylpentane-1,5-dione has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Coordination Chemistry: Used in the synthesis of metal complexes for catalysis or other applications.
Mécanisme D'action
The mechanism of action of 1,5-Bis(4-bromophenyl)-3-methylpentane-1,5-dione depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione: Similar structure but with chlorine atoms instead of bromine.
1,5-Bis(4-fluorophenyl)-3-methylpentane-1,5-dione: Similar structure but with fluorine atoms instead of bromine.
1,5-Bis(4-iodophenyl)-3-methylpentane-1,5-dione: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,5-Bis(4-bromophenyl)-3-methylpentane-1,5-dione is unique due to the presence of bromine atoms, which can influence its reactivity and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules and its behavior in chemical reactions.
Propriétés
IUPAC Name |
1,5-bis(4-bromophenyl)-3-methylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2O2/c1-12(10-17(21)13-2-6-15(19)7-3-13)11-18(22)14-4-8-16(20)9-5-14/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKAVXADWHKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Br)CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B3742243.png)
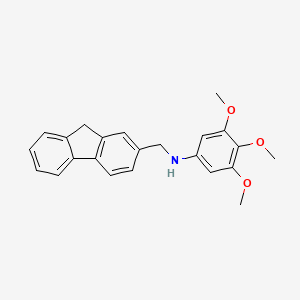
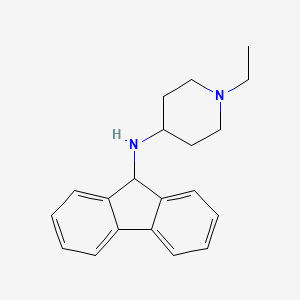
![1-[(2,5-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742258.png)
![4-(4-fluorophenyl)-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B3742261.png)
![2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol](/img/structure/B3742266.png)
![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B3742282.png)
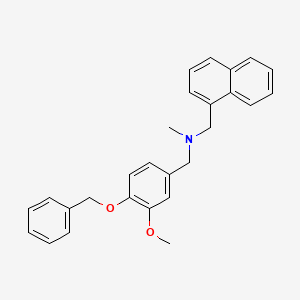
![2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol](/img/structure/B3742302.png)
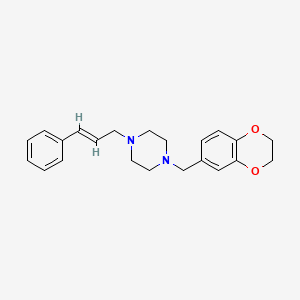
![N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742339.png)
![3,5-dibromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B3742342.png)
![3-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]-1-(2,4,6-TRIMETHYLPHENYL)UREA](/img/structure/B3742350.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742351.png)
